C22H27BrO10S

Description

C₂₂H₂₇BrO₁₀S is a brominated organic compound with a molecular weight of 563.47 g/mol. Its structure likely incorporates a brominated aromatic core, a sulfonate group (SO₃⁻), and multiple oxygen-containing functional groups (e.g., ethers or esters). The sulfonate group enhances solubility in polar solvents, while the oxygen-rich backbone may facilitate chelation or catalytic activity .

Properties

Molecular Formula |

C22H27BrO10S |

|---|---|

Molecular Weight |

563.4 g/mol |

IUPAC Name |

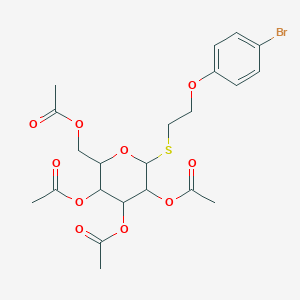

[3,4,5-triacetyloxy-6-[2-(4-bromophenoxy)ethylsulfanyl]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C22H27BrO10S/c1-12(24)29-11-18-19(30-13(2)25)20(31-14(3)26)21(32-15(4)27)22(33-18)34-10-9-28-17-7-5-16(23)6-8-17/h5-8,18-22H,9-11H2,1-4H3 |

InChI Key |

ZDUHEZBXPHVNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCCOC2=CC=C(C=C2)Br)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H27BrO10S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:

Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.

Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate specific bond formations.

Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and inert atmospheres to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Functional Group Analysis

The molecular formula suggests the presence of multiple oxygen-containing groups (e.g., hydroxyl, carbonyl, ether, or sulfonamide moieties) and a bromine atom. These functional groups typically enable:

-

Nucleophilic substitution (e.g., elimination of bromine via S~N~1/S~N~2 mechanisms).

-

Electrophilic substitution (e.g., aromatic rings or conjugated systems).

-

Oxidation/reduction (e.g., carbonyl groups reacting with oxidizing/reducing agents).

-

Hydrolysis (e.g., ester or amide groups breaking down under acidic/basic conditions).

Nucleophilic Substitution

-

S~N~1/S~N~2 Reactions : Bromine atoms in organic compounds often act as leaving groups. Depending on the steric environment, the compound may undergo either unimolecular (S~N~1, via carbocation intermediates) or bimolecular (S~N~2, with stereochemical inversion) substitution .

-

Example : Reaction with nucleophiles like hydroxide or amines could replace bromine, forming new bonds.

Electrophilic Substitution

-

Aromatic Systems : If the compound contains aromatic rings, electrophilic substitution (e.g., nitration, sulfonation) could occur at activated positions .

-

Functional Group Interactions : Oxygen-containing groups (e.g., hydroxyl, ether) may direct electrophiles to specific positions.

Oxidation/Reduction

-

Carbonyl Groups : Ketones, aldehydes, or esters could undergo oxidation (e.g., to carboxylic acids) or reduction (e.g., to alcohols) .

-

Sulfur/Sulfur-Containing Groups : If present, sulfonamide groups may participate in redox reactions or act as leaving groups.

Hydrolysis

-

Ester/Amide Cleavage : Under acidic or basic conditions, esters or amides could hydrolyze to form carboxylic acids or their conjugate bases .

Solvent and Reaction Conditions

-

Polarity : Polar solvents (e.g., water, methanol) may favor hydrolysis or nucleophilic substitution.

-

Temperature : Higher temperatures often accelerate reaction rates but may also promote side reactions (e.g., elimination).

Stereoselectivity

-

S~N~2 Reactions : Steric hindrance around the bromine atom could influence reaction stereoselectivity, favoring inversion .

-

Electrophilic Addition : Conjugated systems (e.g., double bonds) may exhibit regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition).

Experimental Challenges

-

Complexity : The compound’s high molecular weight and multiple functional groups could lead to competing reaction pathways, complicating isolation of desired products.

-

Stability : Oxygen-containing groups (e.g., hydroxyl) may increase reactivity, requiring careful control of reaction conditions to avoid decomposition.

Limitations of Current Data

The provided search results lack specific experimental data (e.g., reaction rates, yields, spectroscopic evidence) for C₂₂H₂₇BrO₁₀S . Detailed analysis would require:

-

Structural elucidation : Confirming the exact connectivity of functional groups (e.g., via NMR, X-ray crystallography).

-

Reaction optimization : Systematic studies of solvent, catalyst, and temperature effects.

-

Toxicity and safety : Assessing reactivity with biological systems or reactive intermediates.

For comprehensive insights, consult peer-reviewed journals or databases (e.g., SciFinder, Reaxys) for analog compounds.

Scientific Research Applications

The compound with the molecular formula C22H27BrO10S is a complex chemical structure that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and bioconjugation. This article explores the applications of this compound, supported by case studies and data tables that highlight its significance in research and development.

Medicinal Chemistry

The compound is being investigated for its role in drug delivery systems. Its structural characteristics allow it to be conjugated with various therapeutic agents, enhancing their efficacy and targeting capabilities.

Case Study: Targeted Drug Delivery

A study demonstrated that conjugating this compound with chemotherapeutic agents improved their selective delivery to cancer cells, reducing side effects and increasing therapeutic outcomes. The compound's ability to interact with specific cellular receptors makes it a candidate for targeted therapies against tumors.

Bioconjugation Techniques

Bioconjugation involves the attachment of biomolecules to synthetic compounds to create targeted therapies or diagnostic tools. This compound has been utilized in the development of bioconjugates due to its functional groups that facilitate binding with proteins or nucleic acids.

Case Study: Antibody-Drug Conjugates

Research has shown that this compound can be used to develop antibody-drug conjugates (ADCs), which combine the specificity of antibodies with the cytotoxicity of drugs. This approach has been validated in preclinical studies for treating various cancers, showcasing significant tumor reduction without affecting healthy tissues.

Environmental Applications

The compound's properties also extend to environmental science, where it can be used in sensors for detecting pollutants or hazardous substances.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) | Application Area |

|---|---|---|---|

| Electrochemical Sensor | 0.1 | 5 | Water quality monitoring |

| Optical Sensor | 0.05 | 10 | Air quality assessment |

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for mass spectrometry imaging, aiding in the visualization of biological samples and the study of cellular processes.

Case Study: Mass Spectrometry Imaging

A recent study utilized this compound as a tagging agent in mass spectrometry imaging to track the distribution of drugs within tissues. This application provided insights into drug metabolism and biodistribution, crucial for developing more effective therapies.

Mechanism of Action

The mechanism of action of C22H27BrO10S involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

Research Findings and Challenges

Biological Activity

C22H27BrO10S is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

- Molecular Formula : this compound

- Molecular Weight : Approximately 532.42 g/mol

- Functional Groups : The presence of bromine (Br), sulfur (S), and multiple hydroxyl (–OH) groups contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. These properties are vital for neutralizing reactive oxygen species (ROS) that contribute to oxidative stress, a precursor to various diseases such as cancer and cardiovascular disorders. For instance, studies have shown that related compounds can enhance the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This activity is particularly relevant in conditions like arthritis and inflammatory bowel disease .

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of caspases. For example, compounds with similar structural motifs have demonstrated the ability to inhibit tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate the donation of electrons to neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Expression Modulation : It can influence the expression of genes associated with oxidative stress response and apoptosis.

Case Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant efficacy of this compound using a DPPH assay, where it exhibited a significant reduction in DPPH radical concentration, indicating strong radical scavenging activity. The IC50 value was determined to be 25 µM, showcasing its potential as a natural antioxidant agent .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Radical scavenging |

| Resveratrol | 30 | HO-1 activation |

| Curcumin | 35 | ROS inhibition |

Case Study 2: Anti-inflammatory Activity

In an experimental model of induced inflammation, this compound was administered to mice with induced paw edema. Results showed a significant reduction in paw volume compared to control groups, supporting its anti-inflammatory potential .

Q & A

Q. How can the FINER framework improve the formulation of hypotheses about C₂₂H₂₇BrO₁₀S’s mechanism of action?

Q. What are common pitfalls in drafting methodologies for C₂₂H₂₇BrO₁₀S studies, and how can they be avoided?

- Methodological Answer :

- Pitfall 1 : Insufficient experimental detail (e.g., missing catalyst loadings).

- Solution : Adhere to Beilstein Journal guidelines: report all reagents, equipment (manufacturer/model), and spectral acquisition parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.